molecular formula C10H12INO2 B613288 (R)-alpha-Methyl-4-Iodophenylalaine CAS No. 213203-06-6

(R)-alpha-Methyl-4-Iodophenylalaine

Cat. No. B613288
M. Wt: 305.11 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-Methyl-4-Iodophenylalaine (R-MIPA) is an important synthetic compound that is used in a variety of scientific and medical research applications. It is a chiral molecule, meaning that it has two non-superimposable mirror images, and is often used as a chiral auxillary in asymmetric synthesis. R-MIPA is also used as a substrate for various enzymes, and is often used in biochemical and physiological studies to investigate the effects of various compounds on the body.

Scientific Research Applications

Neurotransmitter Synthesis and Brain Function

One significant area of application for synthetic amino acids like (R)-alpha-Methyl-4-Iodophenylalanine is in the study of neurotransmitter synthesis and brain function. For example, alpha-Methyl-L-tryptophan (alpha-MTrp) is an artificial amino acid analog of tryptophan, the precursor of serotonin (5-HT), a critical neurotransmitter in the brain. Research suggests that alpha-MTrp can be used as a tracer to study brain 5-HT synthesis rates, providing valuable insights into the serotonergic system and its role in neuropsychiatric disorders (Diksic & Young, 2001).

Neuroprotection and Disease Models

The potential neuroprotective effects of synthetic amino acids and their metabolites are of considerable interest. For instance, kynurenic acid, a metabolite in the kynurenine pathway of tryptophan degradation, has been studied for its neuroprotective properties against excitotoxicity and neurodegeneration. This research avenue suggests that analogs of tryptophan, such as (R)-alpha-Methyl-4-Iodophenylalanine, could have implications in developing treatments for neurological disorders by modulating the kynurenine pathway (Vámos et al., 2009).

Metabolite Profiling in Disease

The study of metabolite profiling in diseases like Parkinson's has highlighted the role of aromatic amino acids and their metabolism. Alterations in the levels of phenylalanine, tyrosine, and tryptophan, and their metabolites, have been associated with disease pathogenesis and progression. This suggests a potential application for synthetic amino acids like (R)-alpha-Methyl-4-Iodophenylalanine in understanding and manipulating metabolic pathways implicated in diseases (Havelund et al., 2017).

Gene Regulation and Epigenetics

Research on environmental exposures and their effects on gene expression has underscored the importance of understanding how external factors, including synthetic compounds, can modify epigenetic marks. Such modifications can lead to disease or alter susceptibility to various conditions. Synthetic amino acids and their derivatives could serve as tools or models to study these gene-environment interactions, potentially leading to novel therapeutic strategies (Edwards & Myers, 2007).

properties

IUPAC Name

(2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJAZPOXKKAMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Methyl-4-Iodophenylalaine

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